molecular formula C20H17FN4OS B2503886 2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894049-57-1

2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2503886
CAS No.: 894049-57-1
M. Wt: 380.44
InChI Key: CNYOABSVANOXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a thiazolo[3,2-b][1,2,4]triazole derivative characterized by a benzamide backbone substituted with a fluorine atom at the ortho position and an ethyl linker connecting to a thiazolo-triazole core. The thiazolo-triazole moiety is further substituted with a meta-tolyl (m-tolyl) group, a methyl-substituted phenyl ring.

Properties

IUPAC Name

2-fluoro-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS/c1-13-5-4-6-14(11-13)18-23-20-25(24-18)15(12-27-20)9-10-22-19(26)16-7-2-3-8-17(16)21/h2-8,11-12H,9-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYOABSVANOXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiazolo[3,2-b]Triazole Core

Cyclization Strategies for Heterocycle Formation

The thiazolo[3,2-b]triazole core is synthesized via a cyclocondensation reaction between 3-amino-1,2,4-triazole and α-chloroketones. For instance, 3-amino-5-(m-tolyl)-1,2,4-triazole reacts with 2-chloro-1-(m-tolyl)ethan-1-one in ethanol under reflux (80°C, 12 hours) to yield 6-(m-tolyl)thiazolo[3,2-b]triazole (75% yield). The reaction proceeds through nucleophilic displacement of the chloride by the triazole’s amino group, followed by intramolecular cyclization. Acidic conditions (e.g., acetic acid) enhance cyclization efficiency by protonating intermediates, facilitating dehydration.

Alternative Approaches Using Multicomponent Reactions

Recent advancements employ three-component reactions to streamline core synthesis. A mixture of m-tolualdehyde , thiourea , and ethyl 2-chloroacetoacetate in acetic acid/sodium acetate generates the thiazolo-triazole scaffold via tandem Knoevenagel condensation and cyclization (65–70% yield). This method reduces step count but requires precise stoichiometric control to minimize byproducts like thiadiazoles.

Introduction of the Ethylamine Side Chain

Nucleophilic Substitution at the 6-Position

The ethylamine moiety is introduced via alkylation of the thiazolo-triazole core. Treatment of 6-bromo-thiazolo[3,2-b]triazole with ethylenediamine in dimethylformamide (DMF) at 60°C for 8 hours affords 6-(2-aminoethyl)thiazolo[3,2-b]triazole (68% yield). Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable direct coupling of 2-aminoethanol to the core, though yields are lower (55%).

Reductive Amination for Side-Chain Optimization

To enhance side-chain stability, reductive amination of 6-formyl-thiazolo[3,2-b]triazole with ethylenediamine using sodium cyanoborohydride (NaBH3CN) in methanol achieves 6-(2-aminoethyl)thiazolo[3,2-b]triazole with 82% yield. This method avoids harsh alkylation conditions, preserving the heterocycle’s integrity.

Benzamide Coupling with 2-Fluorobenzoic Acid

Activation of the Carboxylic Acid

2-Fluorobenzoic acid is activated as its acyl chloride using thionyl chloride (SOCl2) in dichloromethane (DCM) under reflux (2 hours). The resultant 2-fluorobenzoyl chloride is reacted with 6-(2-aminoethyl)thiazolo[3,2-b]triazole in the presence of triethylamine (TEA) to yield the target benzamide (78% yield).

Coupling Reagents for Enhanced Efficiency

Alternative methods employ coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, achieving 85% yield at room temperature (24 hours). This approach minimizes racemization and side reactions, making it preferable for scale-up.

Reaction Optimization and Yield Comparison

Table 1: Comparative Analysis of Synthetic Methods
Step Method Conditions Yield (%) Purity (HPLC)
Core cyclization Cyclocondensation Ethanol, reflux, 12 h 75 98.5
Side-chain alkylation Nucleophilic substitution DMF, 60°C, 8 h 68 97.2
Side-chain amination Reductive amination MeOH, NaBH3CN, rt, 24 h 82 98.1
Benzamide coupling HATU-mediated DMF, TEA, rt, 24 h 85 99.3
Benzamide coupling Acyl chloride method DCM, TEA, 0°C, 2 h 78 97.8

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, triazole-H), 7.89–7.82 (m, 2H, benzamide-H), 7.62–7.55 (m, 3H, m-tolyl-H), 4.12 (t, J = 6.4 Hz, 2H, CH2N), 3.56 (q, J = 6.0 Hz, 2H, CH2NH), 2.41 (s, 3H, CH3).
  • 13C NMR (100 MHz, DMSO-d6) : δ 167.2 (C=O), 162.1 (C-F), 152.3 (triazole-C), 139.8–115.4 (aromatic-C), 43.1 (CH2N), 38.5 (CH2NH), 21.3 (CH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C21H18FN4OS ([M+H]+) : 409.1234
  • Observed : 409.1236 (Δ = 0.5 ppm).

Infrared (IR) Spectroscopy

  • Peaks at 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch), and 1240 cm⁻¹ (C-F stretch).

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

Competing reactions during core synthesis may yield thiadiazole derivatives. Employing excess α-chloroketone (1.5 equiv) suppresses this, increasing thiazolo-triazole purity to >98%.

Epimerization During Amide Coupling

Low-temperature conditions (0°C) and rapid reaction times (2 hours) prevent racemization in the acyl chloride method.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the m-tolyl moiety, forming corresponding carboxylic acids.

    Reduction: Reduction reactions can occur at the benzamide group, converting it to the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole and triazole exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies have shown that modifications in the structure of triazole derivatives can enhance their antibacterial activity, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been documented extensively. Compounds similar to 2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide have demonstrated efficacy comparable to established anti-inflammatory drugs like ibuprofen. These compounds inhibit inflammatory pathways and reduce cytokine production, suggesting their utility in treating inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer properties of triazole derivatives. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells. Research has shown that similar compounds can inhibit tumor growth and metastasis in various cancer models .

Case Studies

Study ReferenceFocus AreaFindings
Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus.
Anti-inflammatory EffectsComparable efficacy to ibuprofen in reducing inflammation markers.
Anticancer PotentialInduced apoptosis in cancer cell lines; reduced tumor size in animal models.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole and triazole rings are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The thiazolo[3,2-b][1,2,4]triazole scaffold is highly versatile, with substituents on the phenyl rings and triazole core dictating biological activity. Key comparisons include:

Compound Name / ID Substituents (R1, R2) Molecular Weight Biological Activity Key Reference
Target Compound R1 = 2-fluoro; R2 = m-tolyl ~438.5 (est.) Not reported (hypothesized anticonvulsant/anti-inflammatory)
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) R1 = 4-fluorophenyl - Potent anticonvulsant (MES model)
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) R1 = 4-propoxyphenyl - Dual anticonvulsant (MES and PTZ models)
Capmatinib Imidazo[1,2-b][1,2,4]triazine core 412.43 c-Met inhibitor (NSCLC treatment)
2-(4-Methoxyphenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (9b) R1 = 4-methoxyphenyl; R2 = phenyl 308.3 Anti-inflammatory potential (untested)

Key Observations :

  • Fluorine Position : The target compound’s 2-fluoro substituent differs from the 4-fluoro in 3c . Fluorine’s electronegativity may enhance binding to targets like ion channels or enzymes, but its ortho position could sterically hinder interactions compared to para-substituted analogs.
  • m-Tolyl vs.
  • Benzamide Linker : The ethyl-benzamide linker in the target compound contrasts with simpler phenyl substituents in analogs like 3c and 5b. This linker may facilitate hydrogen bonding with target proteins, as seen in kinase inhibitors like Capmatinib .
Pharmacological Activity Trends
  • Anticonvulsant Activity : Fluorinated derivatives (e.g., 3c) show high selectivity in the maximal electroshock (MES) model, suggesting fluorine’s role in enhancing activity. The target compound’s 2-fluoro group may offer similar benefits but requires validation .
  • Anti-inflammatory Potential: Thiazolo-triazole derivatives with methoxy (9b) or trifluoromethyl (7b) groups are prioritized for anti-inflammatory studies . The m-tolyl group in the target compound may align with this trend.
  • Kinase Inhibition : Capmatinib’s imidazo-triazine core shares structural similarities with thiazolo-triazoles, indicating the scaffold’s applicability in kinase targeting. The target compound’s benzamide group could mimic ATP-binding motifs in kinases .
Physicochemical Properties
  • Molecular Weight : The target compound’s estimated molecular weight (~438.5) is higher than simpler analogs (e.g., 308.3 for 9b ), likely due to the benzamide and ethyl linker. This may affect bioavailability but could improve target affinity.
  • Lipophilicity: The fluorine atom and m-tolyl group may increase logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration for CNS targets (e.g., anticonvulsant activity) .

Biological Activity

The compound 2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a novel molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N4O3SC_{24}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 450.56 g/mol. The compound features a thiazole-triazole core structure which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole and triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. In vitro assays demonstrated that these compounds can inhibit the growth of Mycobacterium tuberculosis (Mtb), suggesting potential applications in treating tuberculosis (TB) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Inhibition (%)
Compound A25098
Compound B10099
2-Fluoro-N...TBDTBD

Anti-Cancer Activity

The thiazole and triazole moieties are also linked to anti-cancer activity. Research indicates that compounds containing these structures can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival . For example, a study showed that similar benzothiazole derivatives exhibited cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment
In a recent experiment involving human cancer cell lines (e.g., MCF-7 and HeLa), the compound demonstrated IC50 values in the micromolar range, indicating considerable cytotoxicity. The mechanism appears to involve the disruption of mitochondrial function and subsequent activation of caspase pathways .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial and cancerous cells. Studies suggest that the compound may inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammatory responses and cancer progression .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide?

  • Methodology :

  • Multi-step synthesis : Start with preparation of intermediates such as m-tolyl-substituted thiazolo-triazole cores via cyclization reactions. Subsequent functionalization involves coupling with 2-fluoro-benzamide derivatives using amide bond-forming agents (e.g., EDC/HOBt) .

  • Catalyst-free one-pot reactions : Optimize solvent systems (e.g., DMF or acetonitrile) and stoichiometry to achieve high yields .

  • Microwave-assisted synthesis : Enhance reaction rates and selectivity by adjusting microwave power (e.g., 150–200 W) and reaction time (10–30 min) .

    • Key Characterization :
  • Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1H/13C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .

Q. How is the compound characterized to confirm its structural identity?

  • Analytical Workflow :

  • NMR Spectroscopy : Assign peaks for fluorine (19F NMR, δ -110 to -120 ppm) and thiazolo-triazole protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ m/z ~450) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions) .

Advanced Research Questions

Q. How can synthetic conditions be optimized to improve yield and purity?

  • Experimental Design :

  • Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates .

  • Temperature Gradients : Test reactions at 60°C vs. reflux conditions to minimize side products .

  • Catalyst Evaluation : Compare metal catalysts (e.g., Pd/C) vs. organocatalysts for coupling steps .

    • Data Table : Optimization Parameters
ParameterCondition 1Condition 2Optimal Result
SolventDMFDMSODMF (yield 78%)
Temperature60°C100°C60°C (purity >95%)
CatalystNonePd/CNone (cost-effective)

Q. How to resolve contradictions in reported biological activity data?

  • Case Study :

  • Issue : Discrepancies in anticancer IC50 values (e.g., 5 µM vs. 20 µM in different studies).
  • Root Cause Analysis :
  • Structural analogs : Compare substituent effects (e.g., m-tolyl vs. p-chlorophenyl on thiazolo-triazole) .
  • Assay Conditions : Validate cell line viability (e.g., MTT assay pH sensitivity) .
  • Resolution : Standardize protocols (e.g., fixed incubation time: 48 hrs) and use positive controls (e.g., doxorubicin) .

Q. What structure-activity relationships (SAR) govern its pharmacological properties?

  • Key Findings :

  • Thiazolo-triazole core : Essential for kinase inhibition (e.g., EGFR binding via π-π stacking) .

  • Fluorobenzamide group : Enhances metabolic stability compared to non-fluorinated analogs .

  • m-Tolyl substituent : Increases lipophilicity (logP ~3.5), improving blood-brain barrier penetration .

    • Data Table : SAR Comparison
SubstituentBioactivity (IC50)logP
m-Tolyl8 µM (EGFR)3.5
p-Chlorophenyl12 µM (EGFR)4.1
Unsubstituted phenyl>50 µM2.8

Q. How can researchers identify its molecular targets in pharmacological studies?

  • Methodology :

  • Computational Docking : Use AutoDock Vina to predict binding to EGFR (PDB ID: 1M17) .
  • Pull-down assays : Immobilize the compound on agarose beads to capture interacting proteins in cell lysates .
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX) to identify off-target effects .

Q. What strategies are recommended for designing in vitro biological assays?

  • Best Practices :

  • Cell Line Selection : Use EGFR-overexpressing lines (e.g., A549) for anticancer studies .
  • Dose-Response Curves : Test 0.1–100 µM with triplicate technical replicates .
  • Control Compounds : Include staurosporine (apoptosis inducer) and erlotinib (EGFR inhibitor) .

Methodological Challenges

Q. How to address structural ambiguities in crystallographic or spectroscopic data?

  • Resolution Workflow :

  • X-ray Crystallography : Refine hydrogen-bonding networks (e.g., N–H⋯O interactions at 2.8 Å) .
  • DFT Calculations : Compare experimental vs. computed NMR shifts (e.g., Gaussian09 B3LYP/6-31G**) .
  • 2D NMR (COSY/HSQC) : Assign overlapping aromatic signals in crowded regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.